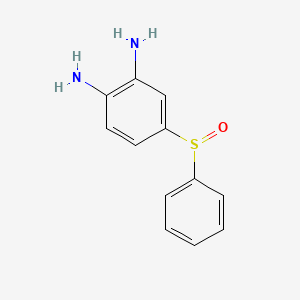

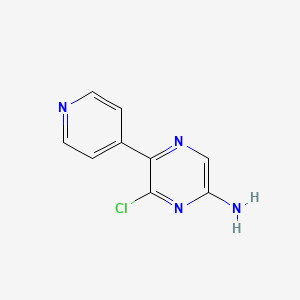

![molecular formula C11H11N3O B8742989 6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one CAS No. 58579-77-4](/img/structure/B8742989.png)

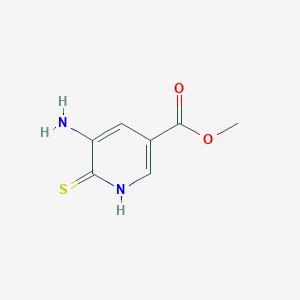

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one

Vue d'ensemble

Description

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one is a potent antithrombotic agent known for its ability to inhibit platelet aggregation. It has been studied extensively for its potential use in preventing intravascular thrombosis and other cardiovascular conditions .

Méthodes De Préparation

The synthesis of 6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. Detailed synthetic routes and reaction conditions can be found in specialized chemical synthesis databases. Industrial production methods typically involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying platelet aggregation inhibitors. In biology and medicine, it has been evaluated for its potential to prevent thrombosis and other cardiovascular conditions. Additionally, it has been studied in various in vitro, ex vivo, and in vivo animal models to understand its pharmacological effects .

Mécanisme D'action

The mechanism of action of 6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one involves the inhibition of platelet aggregation. It has been shown to have a direct effect on platelet function, reducing the formation of blood clots. The compound also exhibits weak antiserotonin activity in isolated smooth muscle preparations. While the precise molecular targets and pathways are not fully understood, it is believed that this compound may act through direct-acting mechanisms to exert its effects .

Comparaison Avec Des Composés Similaires

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one can be compared with other antithrombotic agents such as sulfinpyrazone and S-20344. Unlike sulfinpyrazone, this compound has little effect on bleeding time, making it a potentially safer option for preventing thrombosis. S-20344, another potent antithrombotic agent, has been shown to block arterial thrombosis in various models, but its mechanism of action differs from that of this compound .

Conclusion

This compound is a significant compound in the field of antithrombotic research. Its ability to inhibit platelet aggregation and prevent thrombosis makes it a valuable tool for scientific research and potential therapeutic applications. Further studies are needed to fully understand its mechanism of action and to explore its potential in clinical settings.

Propriétés

Numéro CAS |

58579-77-4 |

|---|---|

Formule moléculaire |

C11H11N3O |

Poids moléculaire |

201.22 g/mol |

Nom IUPAC |

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |

InChI |

InChI=1S/C11H11N3O/c1-7-3-2-4-9-8(7)5-14-6-10(15)13-11(14)12-9/h2-4H,5-6H2,1H3,(H,12,13,15) |

Clé InChI |

QMIGUHOZYORBPK-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2CN3CC(=O)NC3=NC2=CC=C1 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

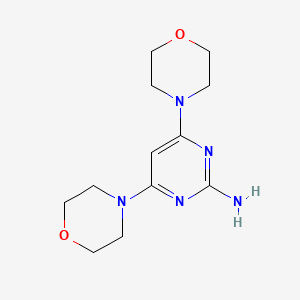

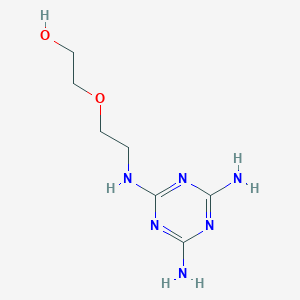

![3-Bromo-7-methylimidazo[1,2-b]pyridazine](/img/structure/B8742930.png)

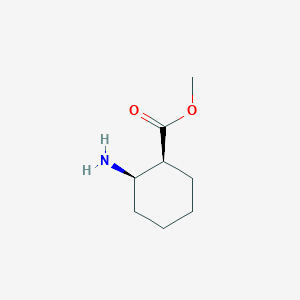

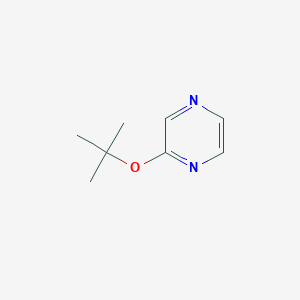

![4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8742948.png)

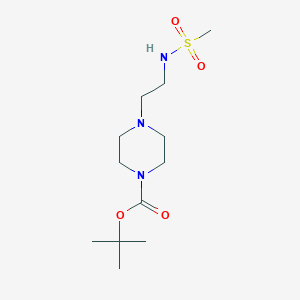

![N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B8742963.png)